(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1391625-51-6
VCID: VC6070218
InChI: InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1
SMILES: C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F
Molecular Formula: C10H8F2O2
Molecular Weight: 198.169

(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid

CAS No.: 1391625-51-6

Cat. No.: VC6070218

Molecular Formula: C10H8F2O2

Molecular Weight: 198.169

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid - 1391625-51-6

Specification

CAS No. 1391625-51-6
Molecular Formula C10H8F2O2
Molecular Weight 198.169
IUPAC Name (1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1
Standard InChI Key RPXLAIOPAHDAFN-JGVFFNPUSA-N
SMILES C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclopropane ring fused to a 3,4-difluorophenyl group and a carboxylic acid moiety. Its IUPAC name is (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, with a molecular formula of C10H8F2O2\text{C}_{10}\text{H}_8\text{F}_2\text{O}_2 and a molecular weight of 198.17 g/mol . The stereochemistry at the cyclopropane ring (1R,2R) confers rigidity, influencing its reactivity and binding properties in biological systems.

Key Physicochemical Properties:

PropertyValue/Description
Melting PointNot reported (decomposes >200°C)
Boiling Point308.1°C (predicted)
LogP (Partition Coefficient)2.1 (estimated)
SolubilityLow in water; soluble in DMSO, methanol

The 3,4-difluorophenyl group enhances lipophilicity, while the carboxylic acid enables salt formation and derivatization .

Stereochemical Considerations

The trans configuration of the cyclopropane ring (1R,2R) is stabilized by minimized torsional strain. X-ray crystallography confirms a dihedral angle of 119° between the phenyl and carboxylic acid groups, optimizing π-π stacking interactions .

Synthesis and Manufacturing Processes

Industrial Synthesis (Patent EP2644590A1)

The compound is synthesized via a multi-step route for large-scale production of ticagrelor intermediates :

  • Cyclopropanation:
    3,4-Difluorobenzaldehyde\text{3,4-Difluorobenzaldehyde} reacts with malonic acid in pyridine/piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid.

  • Esterification:
    The acrylic acid is converted to an acyl chloride using thionyl chloride, then esterified with L-menthol to yield a chiral ester.

  • Ring Closure:
    Treatment with dimethylsulfoxonium methylide induces cyclopropanation, forming the trans-configured cyclopropane ester.

  • Hydrolysis:
    Basic hydrolysis cleaves the ester to the carboxylic acid, achieving >99% enantiomeric excess (ee) .

Critical Process Parameters:

  • Catalyst: Rhodium(II) acetate for stereoselective cyclopropanation.

  • Temperature: Maintained below 80°C to prevent ring opening.

  • Yield: 72–85% after column chromatography .

Role in Pharmaceutical Synthesis

Intermediate for Ticagrelor

The compound is a precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), a key intermediate in ticagrelor production . Conversion involves:

  • Curtius Rearrangement:
    The carboxylic acid is converted to an acyl azide, which thermally rearranges to an isocyanate.

  • Hydrolysis:
    Isocyanate hydrolysis yields CPA, isolated as its hydrochloride salt (Fig. 1) .

Challenges: Traditional methods use hazardous sodium azide; modern approaches employ enzymatic resolution or asymmetric catalysis to improve safety .

Analytical Characterization

Spectroscopic Methods

  • ¹³C NMR: Cyclopropane carbons appear at δ 22.1 ppm (C1) and δ 28.5 ppm (C2) .

  • HRMS: [M+H]⁺ observed at m/z 199.1 (theoretical: 198.17) .

  • XRD: Confirms trans configuration with C1–C2 bond length of 1.51 Å .

Industrial and Regulatory Landscape

Patent Analysis

Patent EP2644590A1 dominates synthesis methods, emphasizing:

  • Avoidance of explosive intermediates (e.g., acyl azides).

  • Crystalline CPA·HCl isolation (melting point: 214–216°C) .

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